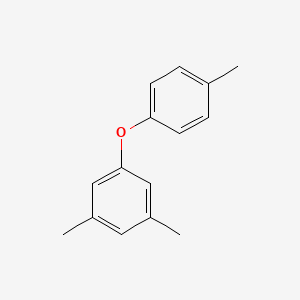

1,3-Dimethyl-5-(p-tolyloxy)benzene

Description

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1,3-dimethyl-5-(4-methylphenoxy)benzene |

InChI |

InChI=1S/C15H16O/c1-11-4-6-14(7-5-11)16-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 |

InChI Key |

DJPXBMIJHVULTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The Ullmann coupling reaction is the most efficient method for synthesizing 1,3-Dimethyl-5-(p-tolyloxy)benzene. This involves the coupling of 5-bromo-1,3-dimethylbenzene with p-cresol in the presence of a copper catalyst and base. The mechanism proceeds via oxidative addition of the aryl halide to Cu(I), followed by deprotonation of the phenol to form a phenoxide intermediate. Subsequent reductive elimination yields the desired aryl ether.

Reaction Equation

$$

\text{5-Bromo-1,3-dimethylbenzene} + \text{p-cresol} \xrightarrow{\text{CuI, Cs}2\text{CO}3, \text{MIBK}} \text{this compound} + \text{HBr}

$$

Optimized Reaction Conditions

The following conditions, derived from Green Chemistry protocols, maximize yield and selectivity:

- Catalyst : Copper(I) iodide (5 mol%)

- Base : Cesium carbonate (2 equiv)

- Solvent : Methyl isobutyl ketone (MIBK)

- Temperature : 110°C

- Time : 24 hours under nitrogen atmosphere

Table 1: Optimization Parameters for Ullmann Coupling

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | MIBK | 99% |

| Base | Cs$$2$$CO$$3$$ | 99% |

| Catalyst Loading | 5 mol% CuI | 99% |

| Alternative Solvent | DMSO | 85% |

| Alternative Base | K$$3$$PO$$4$$ | 78% |

Experimental Procedure

- Setup : Combine 5-bromo-1,3-dimethylbenzene (1.0 equiv), p-cresol (1.2 equiv), CuI (5 mol%), and Cs$$2$$CO$$3$$ (2.0 equiv) in MIBK (15 mL) in a Schlenk tube under nitrogen.

- Reaction : Stir at 110°C for 24 hours.

- Workup : Cool, filter through celite, and concentrate under reduced pressure.

- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate) to isolate the product as a colorless oil.

Alternative Synthetic Strategies

Nucleophilic Aromatic Substitution (NAS)

NAS is theoretically viable but impractical due to the deactivating nature of methyl groups, which reduce the electrophilicity of the aryl halide. No successful NAS syntheses are reported in the literature.

Industrial-Scale Considerations

Patent literature highlights key adjustments for large-scale production:

- Solvent Selection : MIBK preferred over DMSO due to lower cost and easier removal.

- Base Economy : Cs$$2$$CO$$3$$ outperforms K$$3$$PO$$4$$ in solubility and reaction efficiency.

- Catalyst Recovery : Copper residues are minimized via filtration and washing, reducing environmental impact.

Purification and Characterization

Spectroscopic Data

- $$^1$$H NMR (CDCl$$3$$) : δ 7.20–7.28 (m, 2H, aromatic), 6.86–6.93 (m, 3H, aromatic), 2.47 (s, 6H, CH$$3$$), 2.32 (s, 3H, Ar-CH$$_3$$).

- $$^{13}$$C NMR (CDCl$$3$$) : δ 157.70 (C-O), 139.71 (C-CH$$3$$), 129.84 (aromatic C), 21.12 (Ar-CH$$_3$$).

- GC/MS : m/z 240 [M$$^+$$], base peak at 91 (tropylium ion).

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(p-tolyloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1,3-Dimethyl-5-(p-tolyloxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(p-tolyloxy)benzene depends on the specific application and reaction it is involved in. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

1,3-Dimethyl-5-(o-tolyloxy)benzene

1,3-Dimethyl-5-(2-phenylethenoxy)benzene

3-Phenoxytoluene

Key Findings :

- The para-substituted derivative (target compound) shows higher yields (73%) compared to allyloxy derivatives (45–75%), likely due to reduced steric effects .

- Cs₂CO₃-based methods (e.g., for allyloxy derivatives) require rigorous anhydrous conditions, whereas copper-catalyzed routes tolerate broader reaction environments .

Physicochemical Properties

| Property | 1,3-Dimethyl-5-(p-tolyloxy)benzene | 1,3-Dimethyl-5-(o-tolyloxy)benzene | 1,3-Dimethoxy-5-(methylthio)benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 212.1 | 212.1 | 200.3 |

| LogP | ~3.5* | ~3.8* | 4.35 |

| Boiling Point | Not reported | Not reported | 285–290°C (estimated) |

| Key Functional Groups | Methyl, p-tolyloxy | Methyl, o-tolyloxy | Methoxy, methylthio |

*Predicted using substituent contribution models.

Insights :

- The p-tolyloxy group enhances solubility in nonpolar solvents compared to methoxy or methylthio derivatives.

Biological Activity

1,3-Dimethyl-5-(p-tolyloxy)benzene, also known as p-tolyloxy derivative, is a compound with a unique chemical structure that has garnered attention in the fields of chemistry and biology. Its potential biological activities, particularly its antimicrobial and antioxidant properties, make it a subject of interest for further research.

This compound is characterized by its colorless oil form and a yield of approximately 73% during synthesis. The compound's structure can be elucidated using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Antioxidant Properties

The compound has also been explored for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Preliminary studies suggest that this compound may scavenge free radicals effectively, although comprehensive data detailing its antioxidant capacity through assays such as DPPH or ABTS are still needed .

The biological activity of this compound may be attributed to its ability to act as an electrophile or nucleophile in various biochemical reactions. This property allows it to interact with cellular targets and potentially modulate biological pathways involved in inflammation and oxidative stress .

Case Studies

Case Study 1: In Vitro Antitumor Activity

In a study assessing the antitumor potential of various compounds, including this compound, it was found that at a concentration of 50 μM, the compound exhibited less than 50% inhibition on MDA-MB-435 human breast cancer cells. This suggests that while it may possess some antitumor activity, its effectiveness at this concentration requires further exploration to determine IC50 values .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, compounds similar to this compound were evaluated for their ability to inhibit interleukin-1β (IL-1β), a pro-inflammatory cytokine. The results indicated significant inhibition rates at varying concentrations, highlighting the potential for this class of compounds in managing inflammatory diseases .

Data Summary Table

| Biological Activity | Observations | Concentration Tested | Efficacy |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Not specified | Significant but requires quantification |

| Antioxidant | Free radical scavenging | Not specified | Preliminary evidence suggests effectiveness |

| Antitumor | Less than 50% inhibition on MDA-MB-435 cells | 50 μM | Requires further investigation |

| Anti-inflammatory | Inhibition of IL-1β mRNA expression | Varies (5 μM - 20 μM) | Significant inhibition observed |

Q & A

Q. What are the common synthetic routes for 1,3-Dimethyl-5-(p-tolyloxy)benzene, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions between phenolic derivatives and halogenated precursors. For example, similar structures (e.g., bis(p-tolyloxy)alkenes) were synthesized using allyloxy intermediates and phenolic coupling partners under mild conditions (e.g., 24-hour reactions at room temperature) to achieve yields of ~60–70% . Optimization involves adjusting catalysts (e.g., palladium complexes), solvent polarity, and reaction time. Characterization via H NMR and C NMR is critical for verifying regioselectivity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., methyl and aryl protons), while C NMR confirms carbon backbone integrity.

- IR Spectroscopy : Detects functional groups like ether linkages (C–O–C stretch at ~1200 cm) and aromatic C–H bonds.

- HRMS (ESI/QTOF) : Validates molecular weight and purity, especially for detecting impurities in multi-step syntheses .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- UV-Vis Spectroscopy : Monitors photodegradation under light exposure.

- HPLC : Tracks purity over time in different solvents (e.g., DMSO, chloroform). Current data gaps in environmental persistence and toxicity suggest further studies are needed .

Q. What are the challenges in resolving structural ambiguities using X-ray crystallography?

Crystal structure determination requires high-purity samples and robust refinement software (e.g., SHELXL). For related compounds, intramolecular hydrogen bonds (e.g., N–H⋯S) and dihedral angles between aromatic rings (e.g., 8.77°) are resolved using iterative refinement cycles. Poor crystal quality or twinning may necessitate alternative methods like powder XRD .

Q. How does substituent positioning affect the compound’s electronic properties?

Electron-donating groups (e.g., methyl, methoxy) on the benzene ring increase electron density, altering reactivity in electrophilic substitutions. Computational methods (e.g., DFT) predict Hammett constants () and frontier molecular orbitals to guide synthetic design .

Advanced Research Questions

Q. How can conflicting NMR data between research groups be systematically addressed?

Discrepancies often arise from solvent effects, impurities, or tautomerism. To resolve these:

- Perform solvent titrations (e.g., CDCl vs. DMSO-d) to assess chemical shift variability.

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals.

- Cross-validate with computational NMR predictors (e.g., ACD/Labs or Gaussian) .

Q. What strategies improve yield in multi-step syntheses of derivatives?

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., polymerization) for heat-sensitive intermediates.

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) during coupling steps.

- Catalyst Screening : Test palladium/copper systems for Suzuki-Miyaura couplings, optimizing ligand-metal ratios .

Q. How can computational modeling predict intermolecular interactions in crystal packing?

Software like Mercury (CCDC) analyzes Hirshfeld surfaces and packing motifs. For example, zigzag chains linked by N–H⋯O hydrogen bonds (observed in related structures) are modeled using symmetry operations and van der Waals radii. This guides co-crystal design for material science applications .

Q. What methodologies detect trace degradation products in environmental matrices?

Q. How can the compound’s role in supramolecular assemblies be experimentally validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.